molecular formula C21H18BrN3O4 B3966322 5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE

5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B3966322
M. Wt: 456.3 g/mol
InChI Key: GSUDRZSQEPAZSH-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a combination of bromophenyl, furan, hydroxy, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, furan-2-carboxylic acid, and imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives .

Scientific Research Applications

5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is not well-documented. its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole group may also play a role in coordinating with metal ions or acting as a proton donor/acceptor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

IUPAC Name

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c22-15-5-1-4-14(12-15)18-17(19(26)16-6-2-11-29-16)20(27)21(28)25(18)9-3-8-24-10-7-23-13-24/h1-2,4-7,10-13,18,27H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUDRZSQEPAZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 2
5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 3
5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 4
5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 5
5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 6
5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE

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